molecular formula C10H20N2O2 B1344757 tert-Butyl 2-Cyclopentylhydrazinecarboxylate CAS No. 646071-31-0

tert-Butyl 2-Cyclopentylhydrazinecarboxylate

Cat. No. B1344757
Key on ui cas rn: 646071-31-0
M. Wt: 200.28 g/mol
InChI Key: JQQJGTQKMJCMGT-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

A mixture of 1,1,3,3-tetramethoxypropane (13.6 g, 83 mmol) and N2-cyclopentyl-N1-(tert-butoxycarbonyl)hydrazine (16.6 g, 83 mmol, see Ranatunge et al., J. Med. Chem. (2004), 47, p2180-2193) in water (150 mL) was treated with cone. HCl (21 mL, 252 mmol). The resulting mixture was heated at reflux overnight. The completed reaction mixture was extracted with ether and the extracts were washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo to give 1-cyclopentyl-1 H-pyrazole (8.0 g, 71% yield. 1H NMR (400 MHz, CDCl3): δ 7.52 (s, 1 H), 7.43 (s, 1 H), 6.24 (s, 1 H), 4.68 (m, 1 H), 2.20-1.71 (m, 8 H). MS (ESI) m/z; 137.1 [M+H+].
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4]C(OC)OC.[CH:12]1([NH:17][NH:18][C:19](OC(C)(C)C)=O)[CH2:16][CH2:15][CH2:14][CH2:13]1.Cl>O>[CH:12]1([N:17]2[CH:4]=[CH:3][CH:19]=[N:18]2)[CH2:13][CH2:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
COC(CC(OC)OC)OC
Name
Quantity
16.6 g
Type
reactant
Smiles
C1(CCCC1)NNC(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated with cone
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The completed reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
WASH
Type
WASH
Details
the extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1N=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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